molecular formula C14H14O7 B14582310 3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione CAS No. 61418-12-0

3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione

Cat. No.: B14582310
CAS No.: 61418-12-0
M. Wt: 294.26 g/mol
InChI Key: HXGXCLNMZDDLLE-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione is a synthetic organic compound characterized by the presence of a furan ring substituted with methoxy and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 3-methoxyfuran-2,5-dione.

    Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 3-methoxyfuran-2,5-dione in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the inhibition of cell division and other cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione is unique due to its specific combination of methoxy and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61418-12-0

Molecular Formula

C14H14O7

Molecular Weight

294.26 g/mol

IUPAC Name

3-methoxy-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione

InChI

InChI=1S/C14H14O7/c1-17-8-5-7(6-9(18-2)11(8)19-3)10-12(20-4)14(16)21-13(10)15/h5-6H,1-4H3

InChI Key

HXGXCLNMZDDLLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)OC2=O)OC

Origin of Product

United States

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